molecular formula C19H19N3O2S B3572316 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B3572316
M. Wt: 353.4 g/mol
InChI Key: KDBGGKAVTUYGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the benzyl and dimethylphenyl groups, contributes to its unique chemical properties and biological activities.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide” is not mentioned in the search results, oxadiazole derivatives have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They could be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Therefore, the future directions for “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide” could involve exploring its potential applications in these areas.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
  • 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the dimethylphenyl group contributes to its steric and electronic characteristics .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-7-6-8-14(2)18(13)20-16(23)12-25-19-22-21-17(24-19)11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBGGKAVTUYGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.